
Calcitriol
Overview
Description
. It plays a crucial role in maintaining calcium and phosphate levels in the blood, promoting healthy bones and teeth. Calcitriol is synthesized in the kidneys and is essential for the absorption of calcium from the digestive tract.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcitriol can be synthesized through a series of chemical reactions starting from cholesterol. The process involves hydroxylation at specific positions of the cholesterol molecule to produce this compound. This synthesis requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts.
Industrial Production Methods: In the pharmaceutical industry, this compound is produced through a combination of chemical synthesis and biotechnological methods. The chemical synthesis involves multiple steps of hydroxylation and purification to obtain the final product. Biotechnological methods may include the use of genetically modified organisms to produce this compound in larger quantities.
Chemical Reactions Analysis
Metabolic Inactivation Pathways
Calcitriol is catabolized primarily via CYP24A1 (24-hydroxylase), initiating two major pathways:
Pathway 1: Side-Chain Shortening to Calcitroic Acid
-
24-Hydroxylation : this compound → 1,24,25-trihydroxyvitamin D₃ .
-
Successive oxidations yield calcitroic acid , a water-soluble metabolite excreted in bile and urine .
Pathway 2: Lactone Formation
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Stepwise hydroxylation at C-23 and C-26, followed by cyclization, produces 1α,25R(OH)₂-26,23S-lactone D₃ , the predominant circulating metabolite in humans .
Key Metabolites :
Metabolite | Enzyme Involved | Biological Activity |
---|---|---|
1,24,25-trihydroxyvitamin D₃ | CYP24A1 | Inactive |
Calcitroic acid | CYP24A1, oxidases | Inactive |
1α,25R(OH)₂-26,23S-lactone D₃ | CYP24A1, CYP3A4 | Weakly active |
Enzymatic Regulation and Feedback
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CYP24A1 induction : this compound upregulates CYP24A1 via vitamin D receptor (VDR)-mediated transcription, creating a negative feedback loop .
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CYP27B1 suppression : this compound inhibits renal 1α-hydroxylase through epigenetic modifications, reducing its own synthesis .
Regulatory Interactions :
Experimental and Pharmacological Insights
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Fluorimetric assays : Reveal this compound binds ERp57 (PDIA3) with a dissociation constant (Kd) of ~10⁻⁹ M, comparable to VDR affinity .
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Drug metabolism : Alfacalcidol (a prodrug) bypasses renal CYP27B1 by undergoing hepatic 25-hydroxylation to this compound, advantageous in renal failure .
Comparative Metabolism of Vitamin D Analogs :
Compound | Activation Site | Key Enzyme | Clinical Relevance |
---|---|---|---|
This compound | Kidney | CYP27B1 | Active form; no conversion |
Alfacalcidol | Liver | CYP2R1 | Used in renal impairment |
Ergocalciferol | Liver/Kidney | CYP2R1/CYP27B1 | Less potent than D₃ analogs |
Scientific Research Applications
Bone Health and Metabolic Disorders
Calcitriol is widely used in treating conditions associated with calcium deficiency:
- Secondary Hyperparathyroidism : Common in patients with chronic kidney disease (CKD), this compound helps manage parathyroid hormone levels and prevents bone disease .
- Osteoporosis : It is prescribed to improve bone density and reduce fracture risk by enhancing calcium absorption .
Dermatological Uses
Topically applied this compound is effective in treating psoriasis. It inhibits keratinocyte proliferation and modulates immune responses in the skin, leading to reduced plaque formation .
Cancer Therapy
Emerging research indicates that this compound may have antineoplastic properties:
- Mechanisms : this compound has been shown to induce differentiation and inhibit proliferation in various cancer cell lines, including breast, prostate, and colon cancers .
- Case Studies : In early trials for prostate cancer, patients receiving this compound exhibited a reduction in prostate-specific antigen (PSA) levels, although this was often accompanied by hypercalcemia .
Immune Modulation
This compound plays a role in regulating immune responses:
- Multiple Sclerosis (MS) : Research suggests that this compound may reduce relapse rates in MS patients by modulating T-cell activity . A pilot study indicated that oral this compound was safe for MS patients over a year-long treatment period .
- Tuberculosis : Vitamin D deficiency is linked to increased susceptibility to tuberculosis; this compound may enhance immune responses against this infection .
Non-Alcoholic Fatty Liver Disease (NAFLD)
Recent studies have shown that this compound supplementation can improve insulin sensitivity and liver function in patients with NAFLD. In a randomized controlled trial, participants receiving this compound demonstrated significant improvements in insulin resistance compared to those receiving standard vitamin D supplementation .
Case Studies and Research Findings
Summary of Pharmacological Effects
This compound's pharmacological effects extend into several domains:
- Bone Health : Enhances mineral metabolism.
- Cancer Treatment : Potential adjunct therapy for various cancers.
- Immune Function : Modulates inflammatory responses.
- Metabolic Disorders : Improves insulin sensitivity and metabolic health.
Mechanism of Action
Calcitriol exerts its effects by binding to the vitamin D receptor (VDR) in target cells. This binding activates the VDR, which then interacts with specific DNA sequences to regulate the expression of genes involved in calcium and phosphate metabolism. The molecular targets and pathways involved include the regulation of calcium absorption in the intestines, calcium reabsorption in the kidneys, and bone mineralization.
Comparison with Similar Compounds
Calcitriol is compared with other vitamin D metabolites, such as cholecalciferol (vitamin D3) and ergocalciferol (vitamin D2). While cholecalciferol and ergocalciferol are precursors that need to be converted to their active forms in the body, this compound is already in its active form and directly exerts its biological effects. This makes this compound unique in its immediate impact on calcium and phosphate metabolism.
List of Similar Compounds
Cholecalciferol (Vitamin D3)
Ergocalciferol (Vitamin D2)
25-Hydroxyvitamin D3 (Calcifediol)
24,25-Dihydroxyvitamin D3 (Calcitetrol)
Biological Activity
Calcitriol, the active form of vitamin D3, plays a critical role in various biological processes, particularly in calcium homeostasis and bone metabolism. Its biological activity is primarily mediated through the vitamin D receptor (VDR), which influences gene transcription and initiates non-genomic signaling pathways. This article delves into the multifaceted biological activities of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.
1. Genomic Actions:
this compound binds to VDR, forming a complex that regulates gene expression by interacting with vitamin D response elements (VDREs) in target gene promoters. This process is crucial for:
- Calcium and Phosphate Metabolism: this compound enhances intestinal absorption of calcium and phosphate, crucial for bone health.
- Bone Remodeling: It promotes osteoblast differentiation and inhibits osteoclast formation, thus supporting bone mineralization and turnover .
2. Non-Genomic Actions:
this compound also initiates rapid signaling cascades independent of gene transcription. These include:
- Activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.
- Modulation of intracellular calcium levels, which can influence various cellular functions .
Biological Effects
This compound's effects extend beyond bone health to include:
- Immune System Regulation: It modulates immune responses by influencing T-cell and B-cell activity, promoting an anti-inflammatory environment .
- Cancer Prevention: this compound exhibits anti-proliferative effects on cancer cells through mechanisms such as apoptosis induction and differentiation promotion. Studies have shown its potential in preventing various cancers, including breast, prostate, and colon cancers .
- Cardiovascular Health: Emerging evidence suggests that this compound may play a role in cardiovascular function by regulating blood pressure and reducing inflammation .
Table 1: Summary of this compound's Biological Activities
Biological Activity | Mechanism of Action | Implications |
---|---|---|
Calcium Absorption | VDR-mediated gene expression | Bone health |
Immune Modulation | Modulation of T-cell/B-cell activity | Anti-inflammatory effects |
Cancer Prevention | Induction of apoptosis in cancer cells | Potential therapeutic agent |
Cardiovascular Regulation | Involvement in blood pressure regulation | Heart health |
Case Studies
Case Study 1: Cancer Treatment with this compound
A study investigated the effects of this compound in patients with advanced prostate cancer. Results indicated that this compound combined with traditional therapies led to improved outcomes compared to standard treatments alone. Patients exhibited reduced tumor progression and enhanced quality of life .
Case Study 2: Immune Response in Chronic Kidney Disease
In patients with chronic kidney disease (CKD), this compound supplementation was associated with improved immune function. The study demonstrated that this compound administration resulted in enhanced T-cell activity, which is often compromised in CKD patients .
Research Findings
Recent research has expanded our understanding of this compound's role in various physiological processes:
- Bone Health: Genetic studies have shown that VDR activation is essential for bone development and mineral metabolism regulation .
- Aging and Disease: The this compound/VDR pathway has been implicated in age-related diseases such as osteoporosis and certain cancers, indicating its potential as a therapeutic target .
Q & A
Basic Research Questions
Q. What validated methods are recommended for isolating and structurally characterizing calcitriol in preclinical studies?
- Methodology : Use high-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) combined with mass spectrometry (MS) and infrared spectroscopy (IR) to confirm the stereochemistry and purity of this compound. Elemental analysis and optical rotation ([α]D) measurements further validate structural integrity .
- Key Consideration : Ensure separation from isomers (e.g., 3-epi-calcitriol) using reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution .
Q. How should researchers design in vitro models to study this compound’s antiproliferative effects on cancer cells?
- Protocol :
- Use cell lines (e.g., SiHa cervical cancer, OSCC oral cancer) treated with this compound (0.1–10 nM) for 48–72 hours.
- Assess proliferation via MTT assay and cell-cycle analysis (flow cytometry).
- Validate results with RT-qPCR for genes like CYP24A1 (catabolic enzyme) and VDR (vitamin D receptor) .
- Data Interpretation : Account for baseline CYP24A1 expression variability across cell lines, which may influence this compound’s metabolic stability .
Advanced Research Questions
Q. How can contradictory findings on this compound’s modulation of ABC transporters (e.g., MRP1) be resolved?
- Case Study : In HEK293/MRP1 and H69AR cells, this compound (10 µM) increased MRP1 mRNA in HEK293 but reduced protein expression in H69AR.
- Resolution Strategy :
- Perform dose-response experiments to identify threshold effects.
- Use dual assays (qPCR + Western blot) to distinguish transcriptional vs. post-translational regulation.
- Consider cell-specific factors (e.g., endogenous MRP1 expression levels, co-treatment with calcipotriol) .
Q. What experimental designs optimize this compound’s bioavailability in pulmonary delivery systems?
- Design Framework :
- Use Design Expert® software for spray-drying parameter optimization (e.g., feed rate, aspiration).
- Dependent variables: Particle size (µm) and mass median aerodynamic diameter (MMAD).
- Validate with physicochemical tests (DSC for crystallinity) and in vitro deposition studies .
- Example Table :
Variable | Low | Medium | High |
---|---|---|---|
Feed Rate (mL/h) | 5 | 7.5 | 10 |
Aspiration (%) | 70 | 80 | 90 |
Feed Conc. (mg/mL) | 10 | 15 | 20 |
Q. How does this compound synergize with antihistamines (e.g., astemizole) to enhance anticancer activity?
- Mechanistic Insight : Astemizole inhibits CYP24A1 (this compound catabolism), prolonging its half-life.
- Experimental Validation :
- Co-treat SUM-229PE breast cancer cells with this compound (0.1 nM) + astemizole (IC₅₀).
- Measure CYP24A1 mRNA suppression via RT-qPCR and apoptosis markers (e.g., caspase-3) .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting effects of this compound on bone turnover markers (BTMs) in CKD patients?
- Context : A 48-week RCT in T2DM + stage 3 CKD patients showed this compound (0.25 µg/day) reduced CTXI (bone resorption marker) but had no effect on PINP (bone formation marker) .
- Resolution :
- Stratify by baseline iPTH levels; this compound efficacy depends on parathyroid hormone status.
- Use longitudinal BTM measurements to capture dynamic responses .
Q. How does this compound’s miRNA regulatory profile vary with treatment duration in cervical cancer?
- Findings : In SiHa cells:
- 24h: 31 mature miRNAs upregulated.
- 48h: 55 mature miRNAs upregulated (e.g., miR-3921 downregulated at both timepoints).
- Implication : Time-course experiments are critical to distinguish transient vs. sustained miRNA effects. Use miRNA microarrays + Dicer expression analysis .
Q. Methodological Best Practices
- Safety Protocols : this compound is acutely toxic (oral, dermal, inhalation). Use PPE and fume hoods for handling .
- Statistical Rigor : For preclinical studies, apply Student’s t-test (parametric) or Fisher’s exact test (non-parametric) with p < 0.05 significance thresholds .
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQFYUYWCNGIN-NKMMMXOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022722 | |
Record name | Calcitriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index], Solid | |
Record name | Calcitriol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19044 | |
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Record name | Calcitriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001903 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, Slightly sol in methanol, ethanol, ethyl acetate, THF. | |
Record name | Calcitriol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00136 | |
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Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mechanism of action of calcitriol in the treatment of psoriasis is accounted for by their antiproliferative activity for keratinocytes and their stimulation of epidermal cell differentiation. The anticarcinogenic activity of the active form of Calcitriol appears to be correlated with cellular vitamin D receptor (VDR) levels. Vitamin D receptors belong to the superfamily of steroid-hormone zinc-finger receptors. VDRs selectively bind 1,25-(OH)2-D3 and retinoic acid X receptor (RXR) to form a heterodimeric complex that interacts with specific DNA sequences known as vitamin D-responsive elements. VDRs are ligand-activated transcription factors. The receptors activate or repress the transcription of target genes upon binding their respective ligands. It is thought that the anticarcinogenic effect of Calcitriol is mediated via VDRs in cancer cells. The immunomodulatory activity of calcitriol is thought to be mediated by vitamin D receptors (VDRs) which are expressed constitutively in monocytes but induced upon activation of T and B lymphocytes. 1,25-(OH)2-D3 has also been found to enhance the activity of some vitamin D-receptor positive immune cells and to enhance the sensitivity of certain target cells to various cytokines secreted by immune cells. A study suggests that calcitriol plays an immunoregulatry role by suppressing the aryl hydrocarbon receptor (AhR) expression in human Th9, a pro-inflammatory CD4 T cell subset. This suppression subsequently leads to repressed expression of BATF, a transcription factor essential for Th9. Calcitriol has also been found to induce monocyte differentiation and to inhibit lymphocyte proliferation and production of cytokines, including interleukin IL-1 and IL-2, as well as to suppress immunoglobulin secretion by B lymphocytes., Ergocalciferol and doxercalciferol (1-hydroxyergocalciferol); cholecalciferol and calcifediol (25-hydroxycholecalciferol); and dihydrotachysterol in their activated forms (1,25-dihydroxyergocalciferol; 1,25-dihydroxycholecalciferol [calcitriol]; and 25-hydroxydihydrotachysterol; respectively), along with parathyroid hormone and calcitonin, regulate serum calcium concentrations; in addition to conversion to the active 1,25-dihydroxycholecalciferol, calcifediol also has intrinsic activity., Calcitriol (activated vitamin D) enhances the efficiency of intestinal calcium absorption along the entire small intestine, but principally in the duodenum and jejunum. Calcitriol also enhances phosphorus absorption along the entire small intestine, but principally in the jejunum and ileum. The activated forms of ergocalciferol, doxercalciferol, and cholecalciferol may have a negative feedback effect on parathyroid hormone (PTH) production., Calcitriol appears to act in intestine in manner that is analogous to the way steroid hormones such as estrogens act on target tissues. ... Cytosol of chicken intestinal cells contains a 3.7 S protein that binds calcitriol specifically and with high affinity. Formation of complex with this receptor facilitates transfer of calcitriol to nuclear chromatin. ... Calcitriol stimulates synthesis of RNA and at least two proteins in intestinal mucosa, alkaline phosphatase and a calcium-binding protein. ... It was proposed that the calcium-binding protein is involved in transport of calcium. ... /However/, it has been reported that calcitriol-induced stimulation of intestinal transport of phosphate precedes that of calcium, and it is possible that primary effect of the vitamin is on phosphate rather than calcium transport., The effects of 1,25-dihydroxyvitamin D3 (I) on the human promyelocytic leukemia cell line HL-60 were investigated. I induces the differentiation of HL-60 into mono- and multinucleated macrophage-like cells. Phenotypic change is evident within 24 hours and reaches a plateau at 72-96 hours of incubation. The changes are metabolite-specific and include adherence to substrate, acquisition of the morphological features of mature monocytes, a 4 to 6-fold enhancement in lysozyme synthesis and secretion, increase in the fraction of alpha-naphthyl acetate monocyte-associated cell surface antigens. Treated HL-60 cells acquire the capacity to bind and degrade bone matrix, 2 of the essential functional characteristics of osteoclasts and related bone-resorbing cells. Evidently, vitamin D3 enhances bone resorption and osteoclastogenesis in vivo by promoting the differentiation of precursor cells., For more Mechanism of Action (Complete) data for 1,25-DIHYDROXYCHOLECALCIFEROL (6 total), please visit the HSDB record page. | |
Record name | Calcitriol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00136 | |
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Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, crystalline solid, White crystalline powder | |
CAS No. |
32222-06-3 | |
Record name | Calcitriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32222-06-3 | |
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Record name | Calcitriol [USAN:USP:INN:BAN:JAN] | |
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Record name | Calcitriol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00136 | |
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Record name | Calcitriol | |
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Record name | Calcitriol | |
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Record name | CALCITRIOL | |
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Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Calcitriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001903 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113-114, 111-115 °C, 113 °C | |
Record name | Calcitriol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00136 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Calcitriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001903 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.